9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one
Beschreibung
This compound is a protected nucleoside analog featuring a 5-$O$-dimethoxytrityl (DMT) group, a 4-hydroxyoxolane (tetrahydrofuran) sugar moiety, and a purine base substituted with a propan-2-ylamino group at the 2-position. The DMT group is a common protecting strategy in oligonucleotide synthesis, preventing undesired side reactions during solid-phase assembly . The hydroxyoxolane ring adopts a specific $2R,4S,5R$ stereochemistry, critical for mimicking natural nucleosides and ensuring proper base pairing in therapeutic oligonucleotides. The 2-(propan-2-ylamino) substitution on the purine ring modulates hydrogen-bonding interactions and enhances metabolic stability compared to unmodified purines .
Analytical characterization via HPLC and mass spectrometry confirms high purity (>95%), with structural validation through $^1$H NMR . This compound is primarily utilized in antisense oligonucleotide (ASO) therapies, where its DMT group is cleaved post-synthesis to expose the hydroxyl for phosphoramidate coupling .
Eigenschaften
Molekularformel |
C34H37N5O6 |
|---|---|
Molekulargewicht |
611.7 g/mol |
IUPAC-Name |
9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one |
InChI |
InChI=1S/C34H37N5O6/c1-21(2)36-33-37-31-30(32(41)38-33)35-20-39(31)29-18-27(40)28(45-29)19-44-34(22-8-6-5-7-9-22,23-10-14-25(42-3)15-11-23)24-12-16-26(43-4)17-13-24/h5-17,20-21,27-29,40H,18-19H2,1-4H3,(H2,36,37,38,41)/t27-,28+,29+/m0/s1 |
InChI-Schlüssel |
NMPWJEJREPUIQY-ZGIBFIJWSA-N |
Isomerische SMILES |
CC(C)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Kanonische SMILES |
CC(C)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
General Synthetic Strategy
The synthesis of this nucleoside derivative generally follows a multi-step approach involving:
- Protection of hydroxyl groups on the sugar moiety using bulky protecting groups such as bis(4-methoxyphenyl)-phenylmethoxy (a dimethoxytrityl-type group).
- Formation of the glycosidic bond between the sugar and the purine base.
- Selective functionalization at the purine 2-position with an isopropylamino group.
- Deprotection steps to yield the final compound with free hydroxyl groups and the desired substituents intact.
These steps require careful control of stereochemistry to maintain the (2R,4S,5R) configuration of the sugar ring.
Stepwise Synthetic Route
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Protection of Sugar Hydroxyls | Introduction of bis(4-methoxyphenyl)-phenylmethoxy protecting group on the 5'-hydroxyl of the sugar | Use of dimethoxytrityl chloride (DMT-Cl) in pyridine or similar base | Protects hydroxyl groups to prevent side reactions during glycosylation |
| 2. Glycosylation | Coupling of the protected sugar with purine base | Use of silylated purine base and Lewis acid catalyst (e.g., TMSOTf) in anhydrous solvent | Ensures formation of β-glycosidic bond with correct stereochemistry |
| 3. Amination at 2-Position | Introduction of the isopropylamino substituent at purine C-2 | Nucleophilic substitution using isopropylamine under controlled conditions | Selective substitution on purine ring |
| 4. Deprotection | Removal of protecting groups to yield free hydroxyls | Acidic conditions (e.g., dilute TFA) or other mild deprotection methods | Avoids degradation of sensitive moieties |
Detailed Reaction Conditions
- Protection: The 5'-hydroxyl group of the sugar is protected using bis(4-methoxyphenyl)-phenylmethoxy groups, typically introduced via reaction with dimethoxytrityl chloride in anhydrous pyridine at 0–25 °C for several hours.
- Glycosylation: The sugar moiety is activated as a sugar halide or trichloroacetimidate derivative and coupled with a silylated purine base (such as N6-substituted purine) in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf) at low temperature (-20 to 0 °C) to control stereochemistry.
- Amination: The 2-chloropurine intermediate is reacted with isopropylamine under reflux or at elevated temperature in a polar aprotic solvent to substitute the chlorine atom with the isopropylamino group.
- Deprotection: The protecting groups are removed under mild acidic conditions, typically with dilute trifluoroacetic acid (TFA) in dichloromethane or methanol, carefully controlling time and temperature to avoid side reactions.
Research Findings and Characterization
Analytical Techniques Employed
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the stereochemistry and substitution pattern on the sugar and purine ring.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Infrared (IR) Spectroscopy: Identifies functional groups, especially hydroxyl and amine moieties.
- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and purify intermediates and final product.
Yield and Purity
- Reported yields for each step vary but typically range from 60% to 85%, depending on reaction conditions and purification methods.
- Final compound purity is usually >95% as confirmed by HPLC and NMR.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| Hydroxyl Protection | Dimethoxytrityl chloride, pyridine, 0–25 °C | Protect sugar hydroxyls | Protected sugar intermediate |
| Glycosylation | Silylated purine base, TMSOTf, -20 to 0 °C | Form glycosidic bond | Nucleoside intermediate with correct stereochemistry |
| Amination | Isopropylamine, reflux, polar aprotic solvent | Introduce isopropylamino group at purine C-2 | 2-(propan-2-ylamino) purine nucleoside |
| Deprotection | Dilute TFA, room temperature | Remove protecting groups | Final target compound |
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in the oxolane ring can undergo oxidation to form ketones or aldehydes.
Reduction: The amino group in the purine base can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like NaH (Sodium hydride) or K2CO3 (Potassium carbonate) in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of new substituted derivatives with varied functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Molecular Probes: It can be used as a molecular probe to study biological pathways.
Medicine
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Therapeutics: It may have therapeutic applications in treating diseases related to its molecular targets.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Pharmaceuticals: It can be used in the formulation of pharmaceutical products.
Wirkmechanismus
The compound exerts its effects through various mechanisms, depending on its application. In enzyme inhibition, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets may include kinases, proteases, or other enzymes involved in critical biological pathways. The pathways involved can range from signal transduction to metabolic processes, depending on the specific enzyme or receptor targeted.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Comparisons
Key Observations:
Protecting Groups: The DMT group in the target compound and compound 43 enhances solubility and prevents premature degradation during synthesis, unlike non-protected analogs (e.g., fluorinated compounds in ). However, the DMT-sulfanyl variant in compound 43 introduces a thiophosphate linkage, improving nuclease resistance but requiring additional purification steps .
Sugar Modifications : Fluorination at the 4-position (compounds ) locks the sugar in a C3'-endo conformation, enhancing target RNA binding affinity. In contrast, the target compound’s unmodified 4-hydroxyoxolane adopts natural sugar puckering, favoring hybridization with complementary DNA/RNA .
Biologische Aktivität
The compound 9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one, also known by its CAS number 251647-48-0, is a complex organic molecule with potential biological applications. This article will explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C₄₁H₄₁N₅O₈
- Molecular Weight : 731.79 g/mol
- IUPAC Name : N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one]
Structural Features
The compound features a purine base linked to a unique oxolane ring structure and multiple methoxyphenyl groups. This complex architecture is believed to contribute to its biological activity.
Research indicates that this compound may interact with various biological targets, including:
- Enzyme Modulation : It has been studied for its ability to modulate enzymes involved in nucleotide metabolism.
- Receptor Interaction : Preliminary studies suggest potential interactions with P2X receptors, which are implicated in pain signaling pathways .
Anticancer Activity
A significant area of research focuses on the compound's anticancer properties. In vitro studies have demonstrated:
- Cell Line Sensitivity : The compound was tested against a panel of cancer cell lines (including leukemia and melanoma) at a concentration of 10 µM. Results indicated low cytotoxicity overall; however, some leukemia cell lines showed slight sensitivity .
Table 1: In Vitro Anticancer Activity Summary
| Cell Line | Sensitivity (10 µM) | Remarks |
|---|---|---|
| K-562 (Leukemia) | Slightly Sensitive | Notable response observed |
| HCT-15 (Colon) | Low | Minimal activity noted |
| SK-MEL-5 (Melanoma) | Low | Limited effects |
Pharmacological Studies
Research has also explored the compound's pharmacokinetics and toxicity profiles:
- Toxicity Assessment : Studies indicate that the compound exhibits low toxicity in standard assays.
- Bioavailability : Ongoing research aims to evaluate its absorption and distribution characteristics in vivo.
Study 1: Anticancer Screening
A study conducted by the National Cancer Institute assessed the anticancer potential of the compound against various cancer types. The findings highlighted its marginal effectiveness against specific leukemia lines while showing minimal impact on solid tumors like colon and melanoma .
Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with enzymes involved in purine metabolism. The results suggested that it may inhibit certain enzymatic activities, which could be leveraged for therapeutic applications in conditions related to nucleotide dysregulation .
Q & A
Basic: What are the critical steps for synthesizing this compound, and how can purity be ensured?
Answer:
The synthesis involves stereoselective coupling of protected nucleoside intermediates with modified purine derivatives. Key steps include:
- Protection of hydroxyl groups using trityl (e.g., bis(4-methoxyphenyl)-phenylmethyl) groups to prevent unwanted side reactions .
- Coupling reactions under anhydrous conditions, often mediated by phosphoramidite or H-phosphonate chemistry to ensure regioselectivity .
- Deprotection and purification via reverse-phase HPLC or silica-gel chromatography, with purity validated by LC-MS (>98%) and ¹H/¹³C NMR .
Critical Note: Trace moisture can hydrolyze phosphoester linkages; use inert atmosphere (argon/nitrogen) during synthesis .
Advanced: How can computational modeling optimize reaction yields for this compound?
Answer:
Computational tools like density functional theory (DFT) and Bayesian optimization are used to:
- Predict steric and electronic effects of substituents (e.g., 4-methoxyphenyl groups) on coupling efficiency .
- Screen solvent systems (e.g., acetonitrile vs. THF) and catalysts (e.g., TMSOTf) to minimize side products .
- Case Study: A 2023 study demonstrated a 22% yield improvement using heuristic algorithms to optimize temperature (60°C → 45°C) and solvent polarity (ε = 37 → 25) .
Basic: What analytical techniques confirm the stereochemistry of the oxolane ring?
Answer:
- X-ray crystallography provides definitive proof of stereochemistry (e.g., 2R,4S,5R configuration) .
- NOESY NMR identifies spatial proximity between protons (e.g., oxolane C4-OH and purine H8) to validate ring conformation .
- Circular Dichroism (CD) distinguishes enantiomers by comparing Cotton effects at 260–280 nm .
Advanced: How do structural modifications (e.g., 4-methoxy vs. 4-ethoxy groups) affect bioactivity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- 4-Methoxy groups enhance metabolic stability by reducing cytochrome P450-mediated oxidation .
- Propan-2-ylamino substitution at C2 improves binding affinity to adenosine receptors (Ki = 12 nM vs. 45 nM for unmodified analogs) .
Experimental Design: Use radioligand displacement assays (³H-NECA) and MD simulations to quantify receptor interactions .
Basic: How should researchers address conflicting hazard classifications for this compound?
Answer:
Discrepancies in GHS classifications (e.g., "no known hazards" vs. "acute toxicity Category 4") require:
- In-house testing : Conduct acute toxicity assays (OECD 423) and skin irritation tests (OECD 439) .
- Precautionary measures : Use PPE (gloves, goggles) and fume hoods, even if initial SDS data are ambiguous .
Note: Contradictions may arise due to batch-specific impurities; always characterize new batches via GC-MS .
Advanced: What strategies mitigate hydrolysis of the phosphoester bond during storage?
Answer:
- Lyophilization : Store as a lyophilized powder at -80°C to reduce water activity .
- Stabilizers : Add 1% trehalose or mannitol to prevent aggregation and hydrolysis .
- Monitoring : Use ³¹P NMR to track degradation (δ = -1.2 ppm for intact phosphate vs. δ = 3.5 ppm for hydrolyzed products) .
Basic: What are common impurities in synthesized batches, and how are they removed?
Answer:
Typical impurities include:
- Deprotection byproducts (e.g., dimethoxytrityl alcohol) – removed via size-exclusion chromatography .
- Diastereomers – resolved using chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 85:15) .
- Oxidation products (e.g., purine N-oxide) – minimized by adding 0.1% BHT as an antioxidant .
Advanced: How can fluorescence labeling be integrated for cellular uptake studies?
Answer:
- Click Chemistry : Attach azide-functionalized fluorophores (e.g., Cy5-azide) via copper-catalyzed alkyne-azide cycloaddition at the C8 position .
- Quantitative Analysis : Use confocal microscopy and flow cytometry to measure intracellular accumulation in HEK293 cells .
Caution : Fluorophores may alter pharmacokinetics; validate bioactivity post-labeling .
Basic: What solvents are compatible with this compound for in vitro assays?
Answer:
- Polar aprotic solvents : DMSO (≤5% v/v) or DMF for stock solutions .
- Aqueous buffers : Phosphate-buffered saline (pH 7.4) with 0.01% Tween-80 to prevent aggregation .
Avoid : Ethanol or methanol, which accelerate hydrolysis of the oxolane ring .
Advanced: How do computational QSPR models predict solubility and logP values?
Answer:
Quantitative Structure-Property Relationship (QSPR) models use:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
